UCF-101

Vue d'ensemble

Description

UCF-101 is a compound known for its role in inhibiting the activity of the High Temperature Requirement Protein A2 (HtrA2/Omi). This protein is a serine protease involved in maintaining mitochondrial homeostasis and regulating apoptosis. The inhibition of HtrA2/Omi has significant implications in various biological processes, including myogenic differentiation and the treatment of diseases such as sarcopenia .

Méthodes De Préparation

The synthesis of UCF-101 involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups that enhance its inhibitory activity. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods focus on optimizing these conditions to ensure large-scale production while maintaining the compound’s efficacy .

Analyse Des Réactions Chimiques

UCF-101 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the inhibitor’s functional groups, potentially altering its inhibitory activity.

Reduction: Reduction reactions can be used to modify the inhibitor’s structure, enhancing its stability and efficacy.

Applications De Recherche Scientifique

Human Action Recognition

Overview : UCF-101 consists of 13,320 videos across 101 action categories, making it one of the largest datasets for HAR. The dataset's realistic nature, derived from user-uploaded videos on YouTube, allows for better training of models due to its variation in camera motion, object appearance, and environmental conditions .

Applications :

- Training Machine Learning Models : this compound serves as a benchmark for developing and testing algorithms in action recognition. For instance, researchers have achieved baseline recognition rates using various machine learning techniques, with reported performance metrics around 44.5% using standard approaches .

- Improving Surveillance Systems : The dataset aids in enhancing automated surveillance systems by enabling them to recognize and classify human actions in real-time, which is crucial for security applications.

Medical Research

Overview : this compound's applications extend to medical research, particularly in understanding cardiac dysfunction. Studies have evaluated the compound this compound as a protease inhibitor that mitigates cardiomyocyte dysfunction induced by diabetes .

Case Study :

- Cardiomyocyte Protection : In a study involving streptozotocin (STZ)-induced diabetic mice, this compound demonstrated protective effects on cardiomyocyte contractile function. The treatment restored AMPK activation levels and improved mechanical properties of cardiomyocytes . This suggests that this compound could be pivotal in developing therapies for diabetic heart conditions.

Functional Foods and Pharmacological Studies

Overview : Recent research has explored the potential of this compound in functional food applications and pharmacological studies. The compound's properties may influence how bioactive constituents interact with human serum albumin (HSA), impacting nutritional benefits .

Applications :

- Nutritional Research : Studies indicate that specific components within foods can alter their binding properties with HSA, which may enhance their medicinal benefits. This opens avenues for developing functional foods that leverage these interactions to promote health.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of UCF-101 involves binding to the active site of HtrA2/Omi, thereby preventing its protease activity. This inhibition disrupts the proteostasis in the mitochondrial intermembrane space, leading to the activation of the mitochondrial unfolded protein response (UPRmt) pathway. This pathway plays a crucial role in regulating myogenic differentiation and maintaining mitochondrial integrity .

Comparaison Avec Des Composés Similaires

UCF-101 is unique compared to other similar compounds due to its specific inhibitory activity against HtrA2/Omi. Similar compounds include:

UCF101: Another inhibitor of HtrA2/Omi, but with different specificity and potency.

Activité Biologique

UCF-101 is a notable compound recognized for its biological activity, particularly as an inhibitor of the protease HtrA2 (also known as Omi). This article delves into the detailed mechanisms of action, cellular responses, and protective effects associated with this compound, supported by relevant research findings and data.

This compound is a cell-permeable compound that specifically inhibits HtrA2 protease activity. HtrA2 plays a crucial role in apoptosis and cellular stress responses, making this compound significant in neuroprotection and cellular survival mechanisms. The compound's inhibition of HtrA2 is competitive and reversible, allowing for nuanced control over protease activity.

Key Findings:

- Inhibition Specificity : this compound shows minimal activity against other serine proteases, indicating its specificity towards HtrA2 .

- Cell Death Protection : In experiments with caspase-9 null fibroblasts, this compound effectively inhibited cell death induced by HtrA2 overexpression .

- Stress Response Activation : this compound induces the expression of stress-related transcription factors such as CHOP and ATF3, suggesting it activates cellular stress pathways independently of HtrA2 inhibition .

Cellular Responses Induced by this compound

This compound has been shown to activate various signaling pathways in response to cellular stressors. These responses are characterized by time- and concentration-dependent activation of stress pathways.

Observations:

- ERK Pathway Activation : this compound promotes the activation of the ERK pathway, which is known for its role in cell survival and adaptation to stress .

- Phosphorylation Events : The compound triggers phosphorylation of eIF2α, a key player in the integrated stress response .

Protective Effects Against Cellular Damage

This compound has demonstrated protective effects in various experimental models, particularly against conditions that induce cellular damage such as ischemia/reperfusion injury and exposure to chemotherapeutic agents like cisplatin.

Case Studies:

- Cerebral Ischemia/Reperfusion Injury : Research indicates that this compound can rescue neurons from damage caused by ischemia/reperfusion by preventing XIAP degradation, thereby enhancing neuronal survival .

- Cisplatin-Induced Cell Death : In models exposed to cisplatin, this compound provided significant protection against cell death, highlighting its potential as a therapeutic agent in cancer treatment .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Propriétés

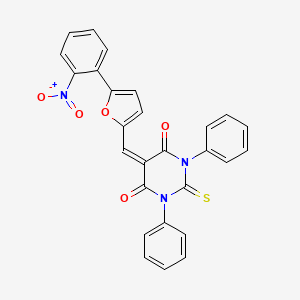

IUPAC Name |

5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H17N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNSXBXKNMWKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N(C2=S)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360330 | |

| Record name | High Temperature Requirement A2 Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313649-08-0, 5568-25-2 | |

| Record name | UCF 101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313649080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | High Temperature Requirement A2 Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 313649-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.